4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan ring . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Computational Investigation and Molecular Properties
A computational study conducted by Mallikarjunaiah et al. (2021) on a similar benzofuran coumarin derivative revealed insights into the compound's electronic properties, including the highest occupied and lowest unoccupied molecular orbitals, theoretical bandgap energy, and electrostatic potential maps. This research provides a basis for understanding the electronic and optical properties of related compounds, which could be crucial for their application in materials science and molecular electronics (Mallikarjunaiah, Girish, & Gurumurthy, 2021).
Synthetic Access to Antimycobacterial Analogues
Research by Alvey et al. (2008) focused on the synthesis of furo[3,2-f]chromene analogues as selective inhibitors of mycobacterial growth, showcasing the potential antimycobacterial applications. This work emphasizes the compound's relevance in medicinal chemistry, particularly in the development of new treatments for mycobacterial infections (Alvey, Prado, Huteau, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2008).
Chemical Diversity in Marine Sponge-Associated Fungi
Prompanya et al. (2016) isolated new benzofuran and chromene derivatives from the marine sponge-associated fungus Neosartorya quadricincta. Although these compounds did not show significant antibacterial, antifungal, or cytotoxic activity in this study, the research contributes to the chemical diversity and potential pharmaceutical applications of marine-derived substances (Prompanya, Dethoup, Gales, Lee, Pereira, Silva, Pinto, & Kijjoa, 2016).
Synthesis and Spectroscopic Analysis
Evale et al. (2009) estimated the dipole moments of biologically active coumarins, including derivatives related to the target compound, using solvatochromic shift methods. This research provides valuable data on the electronic structure and solvatochromic properties of coumarin derivatives, which could inform their use in biological and chemical sensors (Evale, Hanagodimath, Khan, & Kulkarni, 2009).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially in the search for efficient antimicrobial candidates . The full therapeutic potential of benzofuran compounds can be utilized for the treatment of microbial diseases .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that improving bioavailability is a target achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-21(2)20(23)24-13-7-8-17-14(10-13)15(11-19(22)26-17)18-9-12-5-3-4-6-16(12)25-18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQPVUDFLODBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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